molecular formula C23H23N3O4 B11021906 N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021906
M. Wt: 405.4 g/mol
InChI Key: GGQUCEPUAMUXAA-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a phthalimide core, and a propyl chain with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Phthalimide Core Formation: The phthalimide core is usually prepared by the reaction of phthalic anhydride with ammonia or a primary amine.

    Linking the Indole and Phthalimide: The indole derivative is then coupled with the phthalimide core using a suitable linker, such as a propyl chain, which can be introduced through alkylation reactions.

    Introduction of the Isopropoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: The phthalimide core can be reduced to phthalamide or phthalic acid derivatives under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Phthalamide or phthalic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s indole moiety is known for its biological activity. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

Due to its structural similarity to bioactive molecules, this compound has potential applications in drug discovery and development. It can be investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phthalimide core may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used in similar biochemical applications.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with applications in medicinal chemistry.

Uniqueness

N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an indole moiety, a phthalimide core, and an isopropoxy group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-14(2)30-11-3-10-26-22(28)18-6-4-16(13-19(18)23(26)29)21(27)25-17-5-7-20-15(12-17)8-9-24-20/h4-9,12-14,24H,3,10-11H2,1-2H3,(H,25,27)

InChI Key

GGQUCEPUAMUXAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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